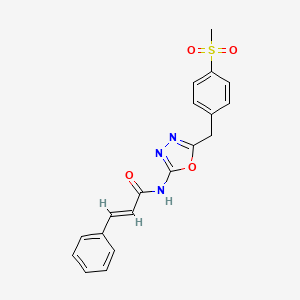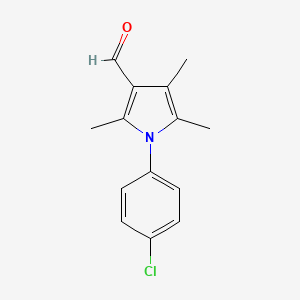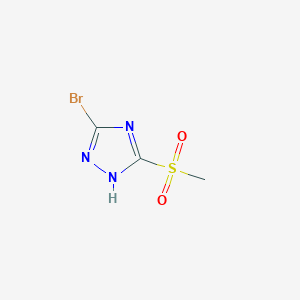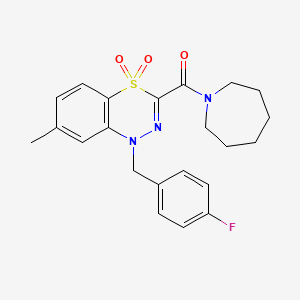
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a synthetic compound that belongs to the class of cinnamides . Cinnamides are derivatives of cinnamic acid and are widely present in natural products . They exhibit diverse biological activities, such as antimicrobial and antimalarial activities.
Synthesis Analysis
The synthesis of cinnamides involves the preparation of compounds having a cinnamoyl nucleus . The structures of the synthesized products are characterized using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a cinnamoyl nucleus . The exact molecular structure can be determined using spectroscopic techniques such as FTIR, ^1H-NMR, ^13C-NMR, and HRMS .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole compounds, including those related to N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide, have been synthesized and studied for their biological activities. The synthesis processes often involve converting organic acids into esters, hydrazides, and subsequently, the desired 1,3,4-oxadiazole compounds. These compounds have been evaluated for various biological activities, such as enzyme inhibition, with a focus on understanding their interaction with biological molecules like amino acid residues (Khalid et al., 2016).
Biological and Antibacterial Activities
Antibacterial Properties of Oxadiazole Compounds
The antibacterial properties of 1,3,4-oxadiazole derivatives have been a focal point of research. These compounds have been synthesized and tested against various bacterial strains, showing a range of activities. The studies often involve understanding the interaction of these compounds with bacterial cells and assessing their effectiveness in inhibiting bacterial growth (Khalid et al., 2016).
Antimicrobial and Antitubercular Agents
Synthesis and Evaluation of Sulfonyl Derivatives as Antimicrobial Agents
A variety of sulfonyl derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. These studies often involve assessing the antibacterial, antifungal, and antitubercular activities of the synthesized compounds, comparing them with standard drugs, and analyzing their efficacy against specific bacterial strains or diseases like tuberculosis (Kumar et al., 2013).
Antioxidant and Corrosion Inhibition Properties
Protective Activity Against Oxidative Stress
Some derivatives of 1,3,4-oxadiazole have been studied for their protective activity against oxidative stress. These compounds have been tested in vitro and in vivo, demonstrating their potential in protecting cells from the damaging effects of oxidative stressors. The studies highlight the importance of structural modifications, such as methyl substitution, in enhancing the protective effects of these compounds (Iškauskienė et al., 2021).
Corrosion Inhibition Properties
1,3,4-Oxadiazole derivatives have also been explored for their corrosion inhibition properties. The effectiveness of these compounds in preventing corrosion in metals like mild steel has been assessed through various methods, including gravimetric, electrochemical, and surface analysis techniques. The studies provide insights into the adsorption characteristics and the efficiency of these compounds in protecting metals from corrosion (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
(E)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)16-10-7-15(8-11-16)13-18-21-22-19(26-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYCRLJRJYHIMU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2627883.png)

![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2627886.png)
![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)
![4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2627891.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2627893.png)


![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)

![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
